Defined Role as a Genetically Encoded Biosynthetic Building Block for Salinosporamide A
(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid is an essential biosynthetic precursor for the potent 20S-proteasome inhibitor salinosporamide A in the marine bacterium Salinispora tropica. Stable isotope feeding experiments have unequivocally established that the compound, specifically as β-hydroxy-2'-cyclohexenylalanine, is one of three primary building blocks for the natural product [1]. This contrasts sharply with its saturated analog, L-cyclohexylalanine, which is not a substrate for the SalB adenylation domain in this pathway [2].
| Evidence Dimension | Role in Salinosporamide A Biosynthesis |
|---|---|
| Target Compound Data | Essential precursor; confirmed via stable isotope feeding experiments. |
| Comparator Or Baseline | L-cyclohexylalanine (saturated analog): Not a substrate for the SalB adenylation domain in the salinosporamide pathway. |
| Quantified Difference | Qualitative difference: Essential vs. Non-substrate |
| Conditions | In vivo feeding studies in S. tropica and in vitro characterization of the SalB adenylation domain. |
Why This Matters
For researchers developing new salinosporamide analogs or studying the pathway, this compound is the only viable precursor for engineering novel derivatives, as alternative cycloalkyl amino acids are not accepted by the biosynthetic machinery.
- [1] Beer, L. L., & Moore, B. S. (2007). Biosynthetic convergence of salinosporamides A and B in the marine actinomycete Salinispora tropica. Organic Letters, 9(5), 845-848. View Source
- [2] McGlinchey, R. P., Nett, M., Eustáquio, A. S., Asolkar, R. N., Fenical, W., & Moore, B. S. (2008). Engineered biosynthesis of antiprotealide and other unnatural salinosporamide proteasome inhibitors. Journal of the American Chemical Society, 130(25), 7822-7823. View Source
